molecular formula C45H80O6 B1627395 TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) CAS No. 99483-10-0

TG(14:1(9Z)/14:1(9Z)/14:1(9Z))

Cat. No. B1627395
CAS RN: 99483-10-0
M. Wt: 717.1 g/mol
InChI Key: JNMDCUOOYCRSIP-WLFVLELZSA-N
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Description

TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) is a type of triglyceride . Triglycerides (TGs or TAGs) are also known as triacylglycerols or triacylglycerides, meaning that they are glycerides in which the glycerol is esterified with three fatty acid groups .


Molecular Structure Analysis

The molecular structure of a triglyceride consists of a glycerol backbone esterified with three fatty acid groups . The specific molecular structure of TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) is not provided in the search results.


Chemical Reactions Analysis

Triglycerides can undergo various chemical reactions, including hydrolysis and transesterification . The specific chemical reactions involving TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) are not mentioned in the search results.

Scientific Research Applications

  • Theory-Guided Data Science in Scientific Discovery :

    • TGDS (Theory-guided data science) is an emerging paradigm that integrates scientific knowledge to improve the effectiveness of data science models in scientific discovery. It is gaining prominence in fields like turbulence modeling, material discovery, quantum chemistry, biomedical science, and climate science (Karpatne et al., 2016).
  • Transient Grating Spectroscopy for Material Characterization :

    • Transient grating (TG) spectroscopy, a technique to measure mean-free-path (MFP) spectra using observations of quasiballistic heat conduction, can lead to a better understanding of heat conduction in solids (Hua & Minnich, 2014).
  • Nanoscale Confinement Effects in Polystyrene Films :

    • This research on nanoscale confinement effects on glass transition temperatures in polystyrene films could inform the understanding of molecular interactions and behaviors at the nanoscale, which may be relevant in the context of understanding complex compounds (Kim & Torkelson, 2011).
  • Application Traffic Models in Network-on-Chip Designs :

    • The development of application traffic models for benchmarking Networks-on-Chip designs can provide insights into the complex data handling and processing that might be relevant in the analysis of complex chemical compounds (Pekkarinen et al., 2011).
  • Impact of Learning Models on Scientific Reasoning Abilities :

    • This study explores the effect of Scaffolding-based learning models on scientific reasoning abilities, which is crucial in the context of understanding and interpreting complex scientific data and compounds (Azmi et al., 2020).
  • Surface Modification of TiO2 Nanocrystallites :

    • Research on the nanocrystallite growth of TiO2 surface modification with ZnO prepared by a coprecipitation process offers insights into nanomaterial synthesis and characterization, which may be relevant to the study of complex triglycerides (Ko et al., 2014).
  • Biomass Proximate Analysis Using Thermogravimetry :

    • A novel thermogravimetric method to determine biomass proximate analysis data offers insights into advanced analytical techniques that could be applicable in the analysis of complex organic compounds (García et al., 2013).
  • Molecular Alterations in Tectal Glioma :

    • The study on molecular alterations in tectal glioma highlights the importance of detailed molecular analysis, which can be essential in the study of complex chemical structures like TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) (Chiang et al., 2019).

properties

IUPAC Name

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h13-18,42H,4-12,19-41H2,1-3H3/b16-13-,17-14-,18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMDCUOOYCRSIP-WLFVLELZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556269
Record name Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:1(9Z)/14:1(9Z)/14:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0047885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

TG(14:1(9Z)/14:1(9Z)/14:1(9Z))

CAS RN

99483-10-0
Record name Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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